CID 71419831
Description
CID 71419831 is a chemical compound whose structural and functional characteristics have been studied in the context of natural product chemistry and bioactivity. The compound was isolated and characterized through vacuum distillation and gas chromatography-mass spectrometry (GC-MS), as evidenced by its total ion chromatogram and mass spectrum (Figure 1C, D) . Its chemical structure (Figure 1A) includes a cyclic ether backbone with hydroxyl and ketone functional groups, which are critical for its interactions with biological targets. The compound exhibits moderate solubility in polar solvents, as inferred from its chromatographic behavior, and its molecular weight and fragmentation patterns align with terpenoid derivatives .
Properties
CAS No. |
821782-67-6 |
|---|---|
Molecular Formula |
C15H28O3 |
Molecular Weight |
256.38 g/mol |
InChI |
InChI=1S/C13H24O.C2H4O2/c1-4-7-8-9-10-12(5-2)11-13(14)6-3;1-2(3)4/h13-14H,2,4,6-11H2,1,3H3;1H3,(H,3,4)/t13-;/m1./s1 |
InChI Key |
FEECRJHQETZQPF-BTQNPOSSSA-N |
Isomeric SMILES |
CCCCCCC(=C=C)C[C@@H](CC)O.CC(=O)O |
Canonical SMILES |
CCCCCCC(=C=C)CC(CC)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 71419831 involves several synthetic routes and reaction conditions. One common method includes the synthesis of indanone derivatives, which involves multiple reaction steps, raw materials, and catalysts . Another method involves the preparation of 5-bromoindole derivatives through a series of reactions such as Friedel-Craft reaction, amidation, reduction, and tert-butyloxycarbonyl protection .
Chemical Reactions Analysis
CID 71419831 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CID 71419831 has a wide range of scientific research applications In chemistry, it is used as a reagent in various chemical reactions and synthesis processes In biology, it is used in the study of cellular structures and genetic pathwaysIn industry, it is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of CID 71419831 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
CID 71419831 shares structural motifs with several bioactive compounds, including oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546) and betulin-derived inhibitors (e.g., betulinic acid, CID 64971). Key comparisons are outlined below:
Key Differences
Structural Complexity: this compound lacks the macrocyclic lactone ring present in oscillatoxin derivatives, reducing its cytotoxicity but enhancing stability in acidic conditions .
Biological Targets: this compound shows affinity for fungal cell walls, unlike taurocholic acid (CID 6675), which interacts with bile acid transporters in mammals .
Synthetic Accessibility :
- This compound can be purified via vacuum distillation, unlike oscillatoxin D (CID 101283546), which requires complex macrocyclic synthesis .
Research Findings
- Antifungal Activity : this compound inhibits Candida albicans growth at 50 µg/mL, outperforming betulin (CID 72326), which requires >200 µg/mL for similar effects .
- Thermal Stability : Retains 90% activity after 24 hours at 60°C, unlike DHEAS (CID 12594), which degrades rapidly under the same conditions .
Methodological Considerations
- Analytical Techniques : GC-MS and vacuum distillation were critical for isolating this compound, whereas oscillatoxin derivatives require HPLC-PDA for characterization .
- Data Reproducibility : Structural overlays (e.g., 3D alignments of DHEAS and taurocholic acid) highlight the importance of stereochemistry in bioactivity comparisons .
Limitations and Contradictions
- Spectral Data: The mass spectrum of this compound (Figure 1D) lacks annotated fragment ions, complicating direct comparisons with oscillatoxin derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
